molecular formula C21H19ClN4O B7691172 3-CHLORO-N-{8-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZAMIDE

3-CHLORO-N-{8-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZAMIDE

Cat. No.: B7691172
M. Wt: 378.9 g/mol
InChI Key: DVWMFYPHTWIVNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-N-{8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl}benzamide is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by the presence of a pyrazole ring fused to a quinoline structure, with a benzamide group attached. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl}benzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-{8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-N-{8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-{8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl}benzamide involves its interaction with specific molecular targets. It is believed to bind to allosteric sites on proteins, inducing conformational changes that affect the protein’s function. This can lead to the inhibition of enzymatic activity or the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]quinoline: A parent compound with similar structural features.

    4-Chloro-3-methyl-1H-pyrazolo[3,4-b]quinoline: A derivative with a chloro and methyl group.

    8-Methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline: A derivative with a propyl group.

Uniqueness

3-Chloro-N-{8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl}benzamide is unique due to the presence of both a chloro and benzamide group, which can significantly influence its biological activity and chemical reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-chloro-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O/c1-3-10-26-20-17(12-14-7-4-6-13(2)18(14)23-20)19(25-26)24-21(27)15-8-5-9-16(22)11-15/h4-9,11-12H,3,10H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWMFYPHTWIVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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